molecular formula C24H24N6O2S B2559235 4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-61-1

4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2559235
CAS No.: 872994-61-1
M. Wt: 460.56
InChI Key: LHHDJBCZAOXRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core functionalized with a thioether-linked 2-oxoethyl-p-tolylamino moiety and a 4-methylbenzamide side chain.

Properties

IUPAC Name

4-methyl-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-3-7-18(8-4-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)33-15-22(31)26-19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHDJBCZAOXRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, identified by its CAS number 872994-61-1, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O2SC_{24}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 460.56 g/mol. The structure features a unique triazolo-pyridazin moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H24N6O2SC_{24}H_{24}N_{6}O_{2}S
Molecular Weight460.56 g/mol
CAS Number872994-61-1

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the triazolo-pyridazin scaffold exhibit significant antitumor activities. The compound's ability to intercalate with DNA suggests a mechanism that may enhance its efficacy against various cancer cell lines.

  • In vitro Studies :
    • The compound has shown promising results in inhibiting the proliferation of human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines indicate a strong potential for therapeutic use.
    • A structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhance the anticancer activity by improving DNA binding affinity and selectivity towards cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : Treatment with this compound has been linked to increased markers of apoptosis in treated cancer cells, suggesting it may trigger programmed cell death pathways.

Study 1: Anticancer Efficacy

In a recent study published in New Journal of Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that compounds with longer hydrophobic chains exhibited higher cytotoxicity due to enhanced interactions with cellular membranes .

Study 2: SAR Analysis

Another study focused on the SAR of triazolo-pyridazin derivatives found that modifications at specific positions on the core structure significantly affected biological activity. Compounds with dual hydrophobic substituents showed superior anticancer properties compared to their mono-substituted counterparts .

Comparison with Similar Compounds

Key Structural Features :

  • Triazolo-pyridazine core: A fused bicyclic system known for its stability and ability to participate in π-π stacking interactions.
  • Thioether linkage : Enhances metabolic stability compared to ether or amine linkages.
  • 4-Methylbenzamide group : A lipophilic substituent that may influence solubility and membrane permeability.

Characterization likely employs NMR, IR, and mass spectrometry, as seen in studies of structurally similar compounds .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name / Class Core Structure Functional Groups Bioactivity (Reported) Reference
4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Thioether, benzamide, p-tolylamino-oxoethyl Hypothesized kinase inhibition/antimicrobial N/A
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzo[b][1,4]oxazin-3(4H)-one Oxadiazole, substituted phenyl Not specified
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine Trifluoromethyl phenoxy, benzamide Antimicrobial
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-sulfonamide Sulfonamide, anilino Not specified

Key Differences and Implications

Core Heterocycle and Bioactivity

  • Triazolo-pyridazine vs. Thieno-pyrimidine: The target compound’s triazolo-pyridazine core (electron-deficient) may exhibit stronger binding to ATP pockets in kinases compared to the electron-rich thieno-pyrimidine in compound 8b . However, thieno-pyrimidines like 8b demonstrate notable antimicrobial activity, suggesting the target compound’s thioether and benzamide groups could enhance similar effects .
  • Benzamide vs.

Metabolic Stability

  • The thioether linkage in the target compound may confer greater resistance to oxidative metabolism compared to ether or amine linkages in analogues like 8b .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.